Cas no 2229529-35-3 (1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine)

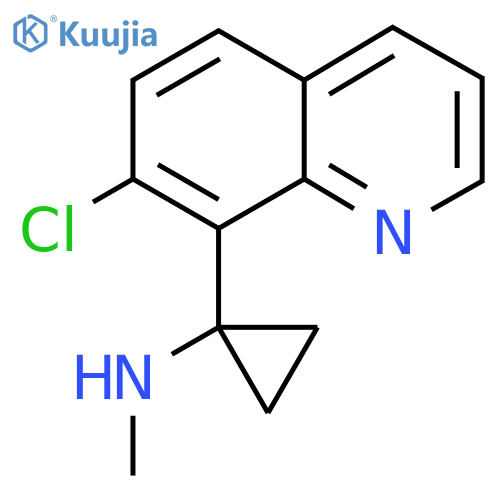

2229529-35-3 structure

商品名:1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine

- EN300-1995180

- 2229529-35-3

-

- インチ: 1S/C13H13ClN2/c1-15-13(6-7-13)11-10(14)5-4-9-3-2-8-16-12(9)11/h2-5,8,15H,6-7H2,1H3

- InChIKey: CNUJJCJCMKJFSL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C1(CC1)NC

計算された属性

- せいみつぶんしりょう: 232.0767261g/mol

- どういたいしつりょう: 232.0767261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 24.9Ų

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995180-0.05g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 0.05g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-1.0g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 1g |

$1701.0 | 2023-06-02 | ||

| Enamine | EN300-1995180-0.5g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 0.5g |

$1632.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-0.25g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 0.25g |

$1564.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-10.0g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 10g |

$7312.0 | 2023-06-02 | ||

| Enamine | EN300-1995180-5g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 5g |

$4930.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-2.5g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 2.5g |

$3332.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-5.0g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 5g |

$4930.0 | 2023-06-02 | ||

| Enamine | EN300-1995180-0.1g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 0.1g |

$1496.0 | 2023-09-16 | ||

| Enamine | EN300-1995180-10g |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |

2229529-35-3 | 10g |

$7312.0 | 2023-09-16 |

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2229529-35-3 (1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬